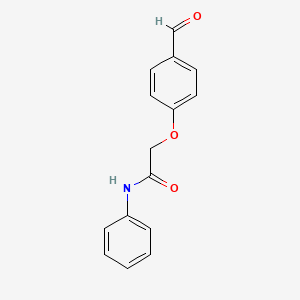

2-(4-甲醛基苯氧基)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of trichalcones containing a core s-triazine moiety were synthesized, where the intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with sodium salt of p-hydroxy benzaldehyde using a phase-transfer catalyst . Another study reported the synthesis of an imine-linked conjugated covalent organic framework (COF) through a water-based synthesis reaction between 1,5-diaminonaphthalene and 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine .

科学研究应用

生物活性与药物开发

化合物 2-(4-甲酰苯氧基)-N-苯基乙酰胺及其衍生物已被探索其生物活性。例如,某些类似物,如 2-(4-(2-吗啉乙氧基)苯基)-N-苯基乙酰胺已被合成,并发现对各种真菌和细菌菌株表现出抗菌活性,表明其在开发抗菌剂方面的潜力 (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012)。类似地,涉及 2-苯氧基-N-苯基乙酰胺核心的化合物在多因素疾病的混合药物开发领域显示出前景 (Abdelhamid, Omar, Ragheb, & Elwahy, 2022)。

抗癌特性

研究还深入探讨了 2-苯氧基-N-苯基乙酰胺衍生物的抗癌特性。合成了一系列此类化合物,结果表明许多化合物对几种人类癌细胞系表现出中等的细胞毒性,其中一些表现出有效的细胞生长抑制活性。这表明它们作为新型抗癌剂的潜力 (Shan, Liu, Ma, Fan, Wang, & Dong, 2016)。

抗结核活性

另一个感兴趣的领域是衍生物(如 2-(3-氟-4-硝基苯氧基)-N-苯基乙酰胺)的抗结核活性。合成了一系列此类化合物,它们对 M. tuberculosis H37Rv 表现出有效或中等的活性,表明它们作为经济实惠的抗结核剂的潜力 (Ang 等,2012)。

安全和危害

The safety data sheet for a related compound, “4-(4-Formylphenoxy)benzonitrile”, indicates that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

未来方向

While specific future directions for “2-(4-formylphenoxy)-N-phenylacetamide” are not available, research in the field of self-healing hydrogels, which can autonomously repair themselves when ruptured or traumatized, is a promising area. These hydrogels are superior in terms of durability and stability due to their capacity to reform their shape, injectability, and stretchability, thereby regaining back the original mechanical property .

作用机制

Target of Action

The primary target of 2-(4-formylphenoxy)-N-phenylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are a class of antibiotics, which include penicillins, monobactams, carbacephems, and cephamycins . These antibiotics are known for their biological activity and are used widely in the medical field .

Mode of Action

The compound interacts with its targets through a diastereoselective ketene-imine cycloaddition reaction . This reaction involves the compound 2-(4-formylphenoxy) acetic acid and an imine, using NEt3 as a base and p-toluensulfonyl chloride . The result of this reaction is the formation of aldehyde-functionalized β-lactams .

Biochemical Pathways

The biochemical pathway affected by 2-(4-formylphenoxy)-N-phenylacetamide is the synthesis of β-lactams . The compound contributes to the stereoselective synthesis of β-lactams, which is a critical process in the production of various antibiotics .

Result of Action

The result of the action of 2-(4-formylphenoxy)-N-phenylacetamide is the production of aldehyde-functionalized β-lactams . These β-lactams are key components in a range of antibiotics, contributing to their biological activity .

属性

IUPAC Name |

2-(4-formylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFBRNOSAWNLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)

![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)

![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)